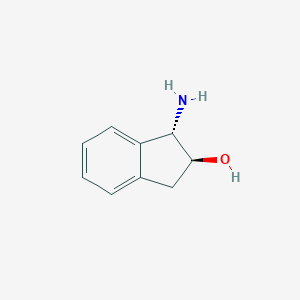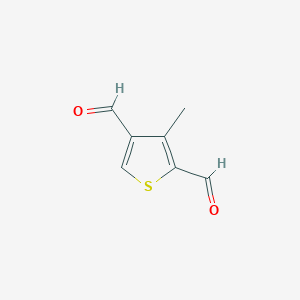
3-Methylthiophene-2,4-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylthiophene-2,4-dicarbaldehyde is a chemical compound that has gained significant interest in the scientific community due to its unique properties and potential applications. This compound is a member of the thiophene family, which is known for its diverse range of biological activities. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its potential applications in scientific research, have been extensively studied. In
作用機序
The mechanism of action of 3-Methylthiophene-2,4-dicarbaldehyde is not fully understood. However, it is believed that this compound interacts with various biological targets, including enzymes and receptors. Studies have shown that this compound exhibits potent antioxidant and anti-inflammatory activities, which may be attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to exhibit potent antioxidant and anti-inflammatory activities, which may have potential therapeutic applications in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. Additionally, this compound has been shown to exhibit antimicrobial and antifungal activities, which may have potential applications in the development of new antibiotics.
実験室実験の利点と制限
One of the major advantages of using 3-Methylthiophene-2,4-dicarbaldehyde in lab experiments is its high purity and stability. This compound can be easily synthesized using various methods, and its purity can be verified using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound exhibits cytotoxicity in certain cell lines, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of 3-Methylthiophene-2,4-dicarbaldehyde. One of the most significant directions is the development of new organic semiconductors using this compound as a building block. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, the potential toxicity of this compound needs to be further investigated to ensure its safe use in various applications.
合成法
The synthesis of 3-Methylthiophene-2,4-dicarbaldehyde can be achieved through various methods. One of the most common methods is the reaction of 3-methylthiophene-2-carboxylic acid with thionyl chloride, followed by oxidation with potassium permanganate. Another method involves the reaction of 3-methylthiophene-2-carboxaldehyde with ethyl chloroformate, followed by hydrolysis with sodium hydroxide. Both methods yield high purity this compound.
科学的研究の応用
3-Methylthiophene-2,4-dicarbaldehyde has been extensively studied for its potential applications in scientific research. One of the most significant applications is in the field of organic electronics. This compound has been used as a building block for the synthesis of organic semiconductors, which are used in the development of electronic devices such as solar cells, light-emitting diodes, and field-effect transistors.
特性
| 174148-87-9 | |
分子式 |
C7H6O2S |
分子量 |
154.19 g/mol |
IUPAC名 |
3-methylthiophene-2,4-dicarbaldehyde |
InChI |
InChI=1S/C7H6O2S/c1-5-6(2-8)4-10-7(5)3-9/h2-4H,1H3 |
InChIキー |
FTKHLOBMGPBGJD-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1C=O)C=O |
正規SMILES |
CC1=C(SC=C1C=O)C=O |
同義語 |
2,4-Thiophenedicarboxaldehyde, 3-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


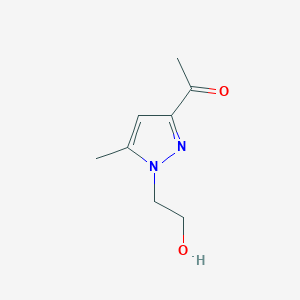
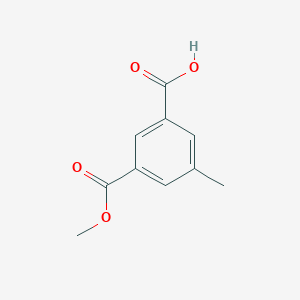
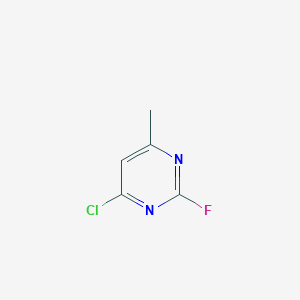
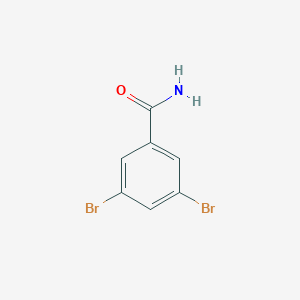
![3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE](/img/structure/B63243.png)
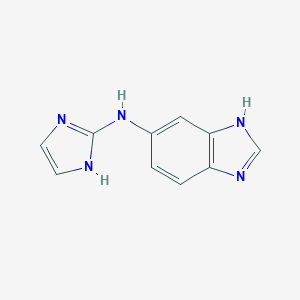

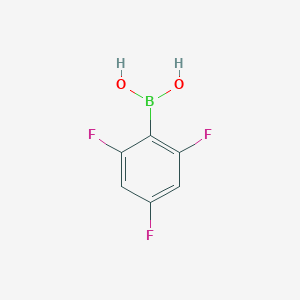
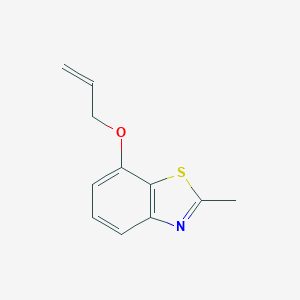
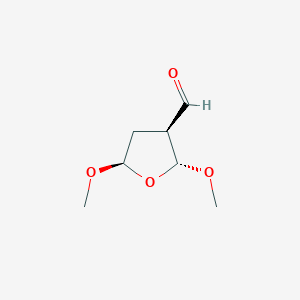
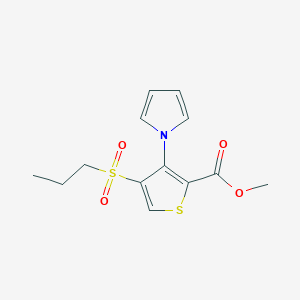
![Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one](/img/structure/B63264.png)
